Cas no 79363-73-8 (2-(Allyloxy)-1,2-oxaborolane)

2-(Allyloxy)-1,2-oxaborolane is a boron-containing heterocyclic compound featuring an allyl ether functional group. This structure combines the reactivity of an allyl moiety with the unique properties of a borolane ring, making it a versatile intermediate in organic synthesis. The compound is particularly valuable in cross-coupling reactions, hydroboration processes, and as a precursor for functionalized boron derivatives. Its stability under mild conditions and compatibility with various reaction environments enhance its utility in pharmaceutical and materials science applications. The presence of both allyl and borolane groups allows for selective modifications, enabling precise control in the synthesis of complex molecules.
2-(Allyloxy)-1,2-oxaborolane structure
2-(Allyloxy)-1,2-oxaborolane structure
Product name:2-(Allyloxy)-1,2-oxaborolane
CAS No:79363-73-8
MF:C6H11BO2
Molecular Weight:125.961342096329
CID:1025785
PubChem ID:14665055

2-(Allyloxy)-1,2-oxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(Allyloxy)-1,2-oxaborolane
    • 2-(2-propen-1-yloxy)-1,2-Oxaborolane
    • 1,2-Oxaborolane, 2-(2-propenyloxy)-
    • 2-allyloxy-1,2-oxaborolane
    • AGN-PC-002AZV
    • AK-99891
    • ANW-71288
    • CTK8C4220
    • KB-223599
    • SureCN4265314
    • 1,2-Oxaborolane, 2-(2-propenyloxy)- (9CI)
    • 2-(2-Propen-1-yloxy)-1,2-oxaborolane (ACI)
    • 2-Prop-2-enoxyoxaborolane
    • BS-52986
    • 79363-73-8
    • AKOS016008001
    • DTXSID20562756
    • FT-0703837
    • E84018
    • SCHEMBL4265314
    • CS-0371147
    • 2-[(Prop-2-en-1-yl)oxy]-1,2-oxaborolane
    • MFCD23135875
    • 2-(PROP-2-EN-1-YLOXY)-1,2-OXABOROLANE
    • DA-28562
    • MDL: MFCD23135875
    • インチ: 1S/C6H11BO2/c1-2-5-8-7-4-3-6-9-7/h2H,1,3-6H2
    • InChIKey: AMLHEKOTAAJONA-UHFFFAOYSA-N
    • SMILES: O(CC=C)B1CCCO1

計算された属性

  • 精确分子量: 126.0852098g/mol
  • 同位素质量: 126.0852098g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 95.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • PSA: 18.46000
  • LogP: 1.09750

2-(Allyloxy)-1,2-oxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441817-5g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95%
5g
¥1930.00 2024-07-28
Chemenu
CM137202-1g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95+%
1g
$56 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441817-1g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95%
1g
¥410.00 2024-07-28
eNovation Chemicals LLC
Y1235915-250mg
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 97%
250mg
$65 2024-06-07
A2B Chem LLC
AE02035-5g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 97%
5g
$208.00 2023-12-30
eNovation Chemicals LLC
Y1235915-5g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 97%
5g
$225 2025-02-26
Crysdot LLC
CD11055817-100g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95+%
100g
$627 2024-07-18
eNovation Chemicals LLC
Y1235915-5g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 97%
5g
$225 2025-02-28
Chemenu
CM137202-1g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95%+
1g
$96 2024-07-23
Chemenu
CM137202-5g
2-(Allyloxy)-1,2-oxaborolane
79363-73-8 95%+
5g
$311 2024-07-23

2-(Allyloxy)-1,2-oxaborolane 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium borohydride ;  120 - 130 °C
Reference
Synthesis and evaluation of novel α-amino cyclic boronates as inhibitors of HCV NS3 protease
Li, Xianfeng; Zhang, Yong-Kang; Liu, Yang; Ding, Charles Z.; Li, Qun; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3550-3556

2-(Allyloxy)-1,2-oxaborolane Preparation Products

2-(Allyloxy)-1,2-oxaborolane 関連文献

2-(Allyloxy)-1,2-oxaborolaneに関する追加情報

Comprehensive Overview of 2-(Allyloxy)-1,2-oxaborolane (CAS No. 79363-73-8): Properties, Applications, and Industry Insights

2-(Allyloxy)-1,2-oxaborolane (CAS No. 79363-73-8) is a specialized boron-containing heterocyclic compound gaining attention in pharmaceutical, agrochemical, and materials science research. This allyl ether-functionalized oxaborolane derivative exhibits unique reactivity due to its boron-oxygen coordination and allyl group versatility, making it valuable for cross-coupling reactions and polymer modification.

Recent studies highlight its role as a key intermediate in synthesizing bioactive molecules, particularly in developing antimicrobial agents and enzyme inhibitors. The compound's CAS No. 79363-73-8 is frequently searched in patent databases, reflecting industrial interest. Its molecular structure (C6H9BO2) enables chemo-selective transformations, addressing demands for green chemistry and atom-efficient synthesis—topics trending in AI-driven drug discovery platforms.

In material science, 2-(Allyloxy)-1,2-oxaborolane serves as a monomer for boron-modified polymers with enhanced thermal stability. Researchers exploring self-healing materials or flame-retardant coatings often investigate this compound. Analytical data shows 95% purity grades are commercially available, with NMR (1H: δ 5.8–6.0 ppm for allyl protons) and FT-IR (B-O stretch at 1360 cm−1) characterizing its quality.

Environmental considerations drive innovations in catalytic applications of 79363-73-8. Its low toxicity profile compared to traditional boron reagents aligns with REACH compliance trends. Users searching "sustainable boron chemistry" or "allyl protection strategies" will find this compound relevant. Storage recommendations include argon atmosphere below 4°C to prevent hydrolysis of the borolane ring.

The pharmaceutical industry leverages 2-(Allyloxy)-1,2-oxaborolane for prodrug design, capitalizing on boron's metabolic stability. With rising Google Scholar citations for "oxaborole therapeutics", this compound's CAS 79363-73-8 appears in ADC (Antibody-Drug Conjugate) research. Its logP ~1.2 suggests favorable membrane permeability—a hot topic in AI-predicted ADMET studies.

Emerging applications include OLED materials, where its electron-deficient boron center modifies charge transport properties. Patent analyses reveal growing use in organic semiconductors, responding to demands for flexible electronics. The compound's allyl group enables thiol-ene click chemistry, a technique dominating nanomaterial functionalization searches.

Quality control protocols for 79363-73-8 emphasize HPLC purity assays (typically >98% for synthetic applications). Suppliers often provide MSDS detailing proper handling, though it's classified as non-hazardous under standard conditions. The boiling point (~210°C) and density (1.12 g/cm³) are critical for process scale-up engineers.

Academic discussions frequently link 2-(Allyloxy)-1,2-oxaborolane to boronic acid equivalents in Suzuki-Miyaura reactions. Its hydrolytic stability surpasses conventional boronic esters, making it preferable for aqueous-phase catalysis—a focus area in flow chemistry optimization. Recent QSAR studies reference its molecular descriptors for cheminformatics modeling.

In conclusion, CAS No. 79363-73-8 represents a multifunctional building block bridging medicinal chemistry and advanced materials. Its alignment with industry 4.0 priorities—from high-throughput screening to smart material synthesis—ensures sustained relevance. Researchers should monitor crystallographic studies of its molecular conformation for future applications.

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